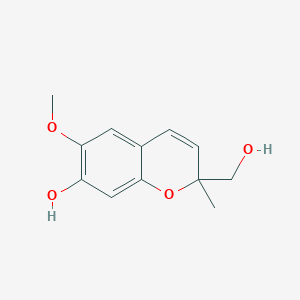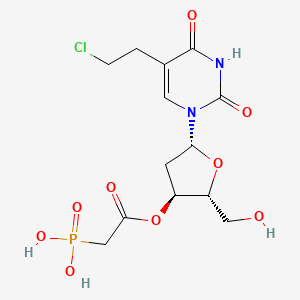![molecular formula C18H17FO2 B14301525 3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid CAS No. 113638-54-3](/img/structure/B14301525.png)
3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group and three methyl groups attached to the biphenyl structure, along with a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Selectfluor for fluorination, methyl iodide for methylation, palladium catalysts for coupling reactions
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Fluorinated and methylated derivatives
Wissenschaftliche Forschungsanwendungen
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Fluoro-2’,3,5-trimethyl[1,1’-biphenyl]-2-carbaldehyde
- 2,3,4-Trimethylhexane
- 1,1’-Biphenyl, 4-fluoro-
Uniqueness
3-(4’-Fluoro-3,3’,5-trimethyl[1,1’-biphenyl]-2-yl)prop-2-enoic acid is unique due to the presence of both fluoro and methyl groups on the biphenyl core, along with the prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113638-54-3 |
|---|---|
Molekularformel |
C18H17FO2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17FO2/c1-11-8-12(2)15(5-7-18(20)21)16(9-11)14-4-6-17(19)13(3)10-14/h4-10H,1-3H3,(H,20,21) |
InChI-Schlüssel |
OEDHATLVQMYCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
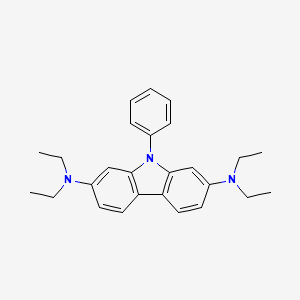
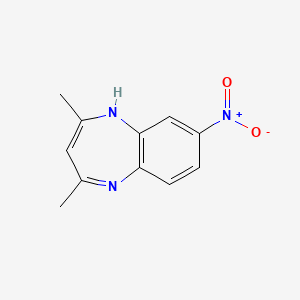
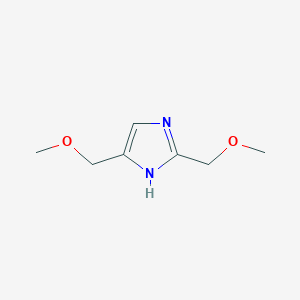
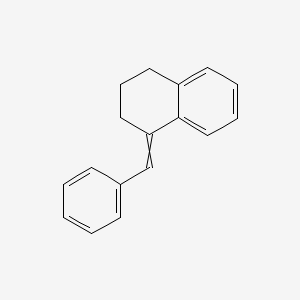


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
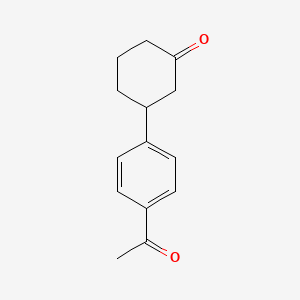
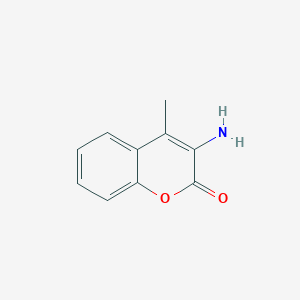
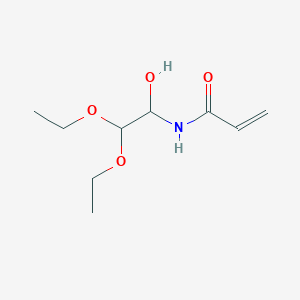
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
